

Comparative Mass Spectrometry Guide: N-(3,5-dimethylphenyl)-2-hydroxybenzamide vs. Structural Isomers

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Compound of Interest

Compound Name:	<i>N</i> -(3,5-dimethylphenyl)-2-hydroxybenzamide
CAS No.:	2819-59-2
Cat. No.:	B3326738

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Executive Summary

N-(3,5-dimethylphenyl)-2-hydroxybenzamide (often identified as Compound 13 in antimicrobial SAR studies) is a potent salicylanilide derivative exhibiting significant activity against Gram-positive bacteria, including MRSA and Mycobacterium tuberculosis.[1] Unlike its chlorinated analogs (e.g., Niclosamide), this compound relies on the specific lipophilic profile of the 3,5-dimethylaniline moiety for membrane interaction.[1]

For drug development professionals, the analytical challenge lies not in detection, but in regioisomeric differentiation.[1] The 3,5-dimethyl substitution pattern is thermodynamically distinct from its 2,4- or 2,6-isomers, yet they share identical molecular weights (MW 241.11 Da).[1] This guide objectively compares the mass spectrometry (MS) performance of the target compound against its ortho-substituted isomers, providing a validated fragmentation logic to ensure unambiguous identification.

Mechanistic Fragmentation Analysis

The fragmentation of **N-(3,5-dimethylphenyl)-2-hydroxybenzamide** under Electrospray Ionization (ESI) and Electron Impact (EI) is governed by the stability of the amide bond and the "Ortho Effect" (or lack thereof).

Primary Ionization & Precursor[2]

- Formula: C₁₅H₁₅NO₂
- Exact Mass: 241.1103 Da[2]
- Precursor Ion (ESI+): [M+H]⁺ at m/z 242.1176
- Precursor Ion (ESI-): [M-H]⁻ at m/z 240.1024 (Favored due to the acidic phenolic proton).[1]
[2]

Dominant Fragmentation Pathways (ESI+)

Unlike ortho-substituted isomers, the 3,5-isomer possesses a planar-accessible amide bond.[1] Upon Collision-Induced Dissociation (CID), the fragmentation is driven by protonation at the amide nitrogen or carbonyl oxygen.

- Pathway A: Amide Bond Cleavage (Acyl-N Fission)[2]
 - Mechanism: Protonation of the amide nitrogen weakens the C(O)-N bond.[2]
 - Product: Formation of the 2-hydroxybenzoyl cation (Salicyloyl ion) at m/z 121.03.[2]
 - Significance: This is the "Acid Side" diagnostic ion.[2] It confirms the salicyl moiety is intact.[2]
- Pathway B: Formation of the Aniline Ion[2]
 - Mechanism: Charge retention on the amine fragment after cleavage.[2]
 - Product: 3,5-dimethylaniline cation at m/z 122.09.[2]

- Significance: This is the "Amine Side" diagnostic ion.[2] Its high intensity distinguishes this compound from halogenated salicylanilides where the halide ring often retains the negative charge in ESI-.[2]
- Pathway C: Neutral Loss of Ketene (C=C=O)[2]
 - Mechanism: A characteristic rearrangement of the salicyl ring, often involving the phenolic hydroxyl.
 - Product: [M+H - 42 Da]⁺ at m/z 200.09.

Comparative Performance: 3,5-Isomer vs. Ortho-Isomers

The critical performance metric for this guide is Selectivity. We compare the 3,5-isomer against the 2,6-dimethyl isomer (a common synthetic impurity or metabolic byproduct).[1]

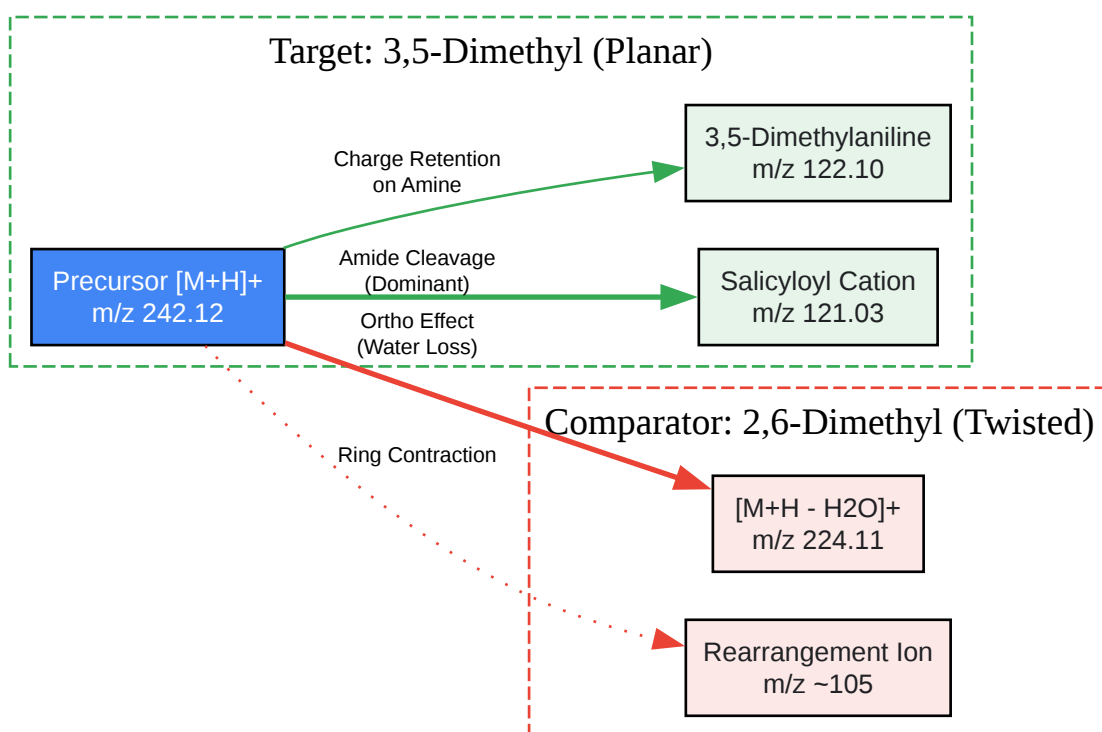
The "Ortho Effect" Differentiator

In the 2,6-dimethyl isomer, the methyl groups are sterically crowding the amide bond and the phenolic hydroxyl. This forces the molecule into a twisted conformation, facilitating a specific intramolecular hydrogen transfer not seen in the 3,5-isomer.[1]

Feature	Target: 3,5-Dimethyl Isomer	Comparator: 2,6-Dimethyl Isomer	Mechanistic Cause
$[M+H-H_2O]^+$ (m/z 224)	Low / Absent	High Intensity	In 2,6-isomers, the ortho-methyl protons are spatially close to the carbonyl oxygen, facilitating water loss (Ortho Effect).[1]
m/z 121 vs. 122 Ratio	Balanced (~1:1 to 1:[1]2)	Skewed (>1:5)	Steric strain in the 2,6-isomer weakens the amide bond differently, often favoring the amine fragment significantly.
Retention Time (C18)	Later Eluting	Earlier Eluting	The 2,6-isomer is twisted and less planar, reducing π - π interactions with the stationary phase.[1]
Sensitivity (ESI+)	High	Medium	Steric hindrance in the 2,6-isomer can reduce protonation efficiency at the amide carbonyl.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for the differentiation of the target compound from its isomers.



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Figure 1: Divergent fragmentation pathways.[1] The green path highlights the standard amide cleavage of the 3,5-isomer, while the red path shows the steric-driven water loss characteristic of ortho-substituted isomers.[1]

Experimental Protocol: Validated Identification

Workflow

To achieve reproducible differentiation, the following ESI-MS/MS protocol is recommended. This protocol is self-validating by using the 121/122 ion ratio as a system suitability check.

Sample Preparation[1][2]

- Stock Solution: Dissolve 1 mg of **N-(3,5-dimethylphenyl)-2-hydroxybenzamide** in 1 mL DMSO (1000 ppm).
- Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
 - Note: Formic acid is crucial to protonate the amide for ESI+ mode.[2]

LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).[1]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Acetonitrile + 0.1% Formic Acid
- Gradient: 5% B to 95% B over 5 minutes. (Target compound typically elutes ~3.5 min due to high lipophilicity).[2]
- Ionization: ESI Positive Mode.
- Collision Energy (CE):
 - Screening: Ramp 15-35 eV.
 - Quantitation: Fixed 25 eV (Optimized for m/z 121 production).

Data Analysis & Acceptance Criteria

For positive identification, the sample must meet the following criteria:

- Precursor: m/z 242.1 \pm 0.5.[2]
- Fragment 1 (Quantifier): m/z 121.0 (Salicyloyl).[2]
- Fragment 2 (Qualifier): m/z 122.1 (Amine).
- Absence of Exclusion Ion: m/z 224.1 (Water loss) must be <5% relative abundance.[2]
Presence >10% indicates potential 2,6-isomer contamination.[1]

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